A Comprehensive Technical Guide to Modafinil Acid Sulfone-d5
A Comprehensive Technical Guide to Modafinil Acid Sulfone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Modafinil acid sulfone-d5, a deuterated metabolite of Modafinil. The information compiled herein is intended to support research and development activities by providing key properties, plausible synthesis and application protocols, and a clear understanding of its role in metabolic pathways and analytical workflows.
Compound Identification and Properties
Modafinil acid sulfone-d5 is the deuterium-labeled form of Modafinil acid sulfone. The incorporation of five deuterium atoms on one of the phenyl rings makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.[1] Deuterated standards are crucial in drug development for accurately studying pharmacokinetics and metabolism.[1]
Table 1: Core Identification of Modafinil Acid Sulfone-d5
| Identifier | Value | Reference |
| CAS Number | 2747915-46-2 | [1][2] |
| Molecular Formula | C₁₅H₉D₅O₄S | [1][3] |
| IUPAC Name | 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetic acid | [4] |
Table 2: Physicochemical Properties of Modafinil Acid Sulfone-d5
| Property | Value | Source |
| Molecular Weight | 295.37 g/mol | [1][3] |
| Monoisotopic Mass | 295.09266383 Da | [4] |
| Computed XLogP3 | 2.4 | [4] |
| Topological Polar Surface Area | 79.8 Ų | [4] |
| Primary Use | Internal Standard for Mass Spectrometry | [1] |
Metabolic Pathway of Modafinil
Modafinil undergoes extensive metabolism in vivo, with two primary circulating metabolites being modafinil acid and modafinil sulfone.[5] The formation of modafinil sulfone is an achiral process that removes the stereocenter present in the parent drug.[5] Further metabolic processes can lead to the formation of Modafinil acid sulfone. While the parent sulfone metabolite is largely considered inactive in promoting wakefulness, it has demonstrated some anticonvulsant properties in animal studies.[5] The deuterated analog, Modafinil acid sulfone-d5, serves as an analytical tool to study these metabolic transformations.
Caption: Metabolic pathway of Modafinil to its primary and secondary metabolites.
Experimental Protocols
While specific, proprietary synthesis protocols for Modafinil acid sulfone-d5 are not publicly available, a plausible synthetic route can be derived from established methods for synthesizing modafinil and its analogs.[6][7] Its primary application is as an internal standard in bioanalytical methods.
Plausible Synthesis Protocol
The synthesis would logically start from a deuterated precursor to introduce the stable isotope label, followed by the construction of the side chain and subsequent oxidation.
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Step 1: Synthesis of Deuterated Benzhydryl Thioacetic Acid.
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Reaction: Commercially available Benzhydrol-d5 is reacted with thioglycolic acid under acidic conditions (e.g., H₂SO₄ in acetic acid).
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Methodology: Equimolar amounts of Benzhydrol-d5 and thioglycolic acid are dissolved in glacial acetic acid. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for 2-4 hours.
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Workup: The reaction mixture is cooled and poured into ice water, causing the product, 2-((phenyl(phenyl-d5)methyl)thio)acetic acid, to precipitate. The solid is collected by filtration, washed with water, and dried.
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Step 2: Oxidation to Modafinil Acid Sulfone-d5.
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Reaction: The sulfide intermediate is oxidized to the corresponding sulfone.
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Methodology: The dried intermediate from Step 1 is dissolved in a suitable solvent like acetic acid. An excess of an oxidizing agent, such as 30% hydrogen peroxide, is added portion-wise while controlling the temperature.[7] The reaction is stirred at room temperature or with gentle heating until TLC or LC-MS analysis shows complete conversion of the starting material.
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Workup: The mixture is again poured into ice water. The resulting precipitate, Modafinil acid sulfone-d5, is filtered, washed thoroughly with water to remove residual acid and oxidant, and then dried under vacuum. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Bioanalytical Application Protocol: LC-MS/MS Quantification
This protocol outlines the use of Modafinil acid sulfone-d5 as an internal standard (IS) for quantifying Modafinil acid sulfone in biological matrices like plasma.
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Preparation of Standards and Samples:
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Stock solutions of the analyte (Modafinil acid sulfone) and the IS (Modafinil acid sulfone-d5) are prepared in a suitable organic solvent (e.g., methanol) at 1 mg/mL.
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Calibration standards are prepared by spiking blank plasma with known concentrations of the analyte.
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A working solution of the IS is prepared by diluting the stock solution.
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Sample Extraction (Protein Precipitation):
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To 100 µL of a plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.
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Vortex briefly to mix.
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
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LC-MS/MS Conditions (Illustrative):
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LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
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Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
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MRM Transitions:
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Modafinil acid sulfone (Analyte): Q1/Q3 transition (e.g., m/z 290.1 -> 167.1).
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Modafinil acid sulfone-d5 (IS): Q1/Q3 transition (e.g., m/z 295.1 -> 172.1).
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Data Analysis:
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The peak area of the analyte is normalized to the peak area of the IS for each injection.
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A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration for the calibration standards.
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The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
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Analytical Workflow Visualization
The use of a deuterated internal standard is fundamental to modern bioanalytical workflows, ensuring precision and accuracy by correcting for variations during sample processing and analysis.
Caption: Workflow for bioanalytical quantification using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. Modafinil-d5 Acid Sulfone | Axios Research [axios-research.com]
- 4. Modafinil acid sulfone-d5 | C15H14O4S | CID 163322120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modafinil sulfone - Wikipedia [en.wikipedia.org]
- 6. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20040106829A1 - Process for the synthesis of modafinil - Google Patents [patents.google.com]
